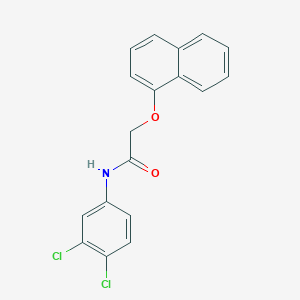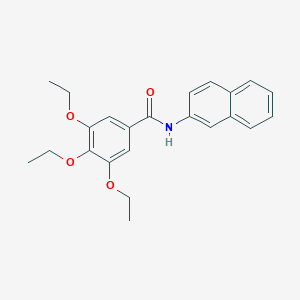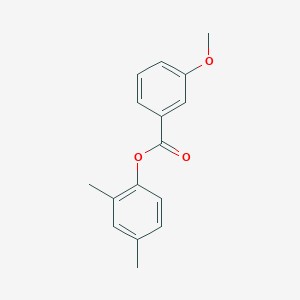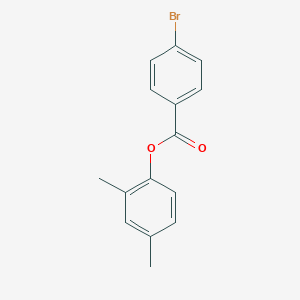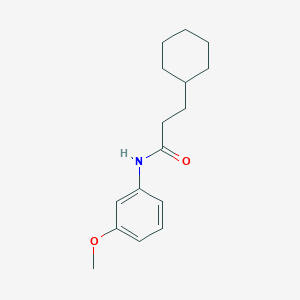
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound with a molecular formula of C₁₁H₁₀Cl₂NO₂ This compound is characterized by the presence of a dichlorophenyl group attached to an oxolane ring, which is further connected to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired carboxamide. The reaction conditions generally include:
- Temperature: 0-5°C for the initial formation of the acid chloride, followed by room temperature for the subsequent reaction.
- Solvent: Dichloromethane or another suitable organic solvent.
- Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide
- N-(3,4-dichlorophenyl)oxolane-2-carboxamide
Uniqueness
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is unique due to its specific structural features, such as the dichlorophenyl group and the oxolane ring. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H11Cl2NO2 |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h4-6,10H,1-3H2,(H,14,15) |
Clave InChI |
NNMVUVLAPKARDR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


